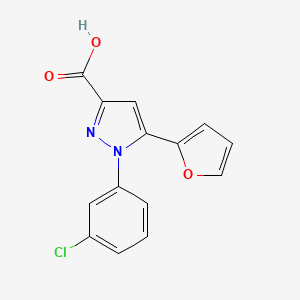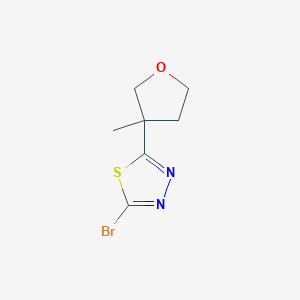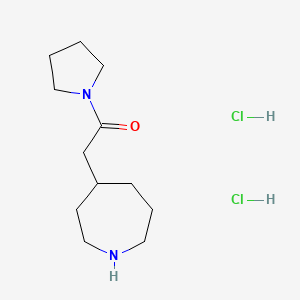![molecular formula C18H17BrN2O3S B2590053 1-(4-bromophenyl)-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide CAS No. 873811-34-8](/img/structure/B2590053.png)
1-(4-bromophenyl)-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-bromophenyl)-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is a useful research compound. Its molecular formula is C18H17BrN2O3S and its molecular weight is 421.31. The purity is usually 95%.
BenchChem offers high-quality 1-(4-bromophenyl)-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-bromophenyl)-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Multifunctional Complexes
One study discusses the synthesis and characterization of multifunctional mononuclear complexes that demonstrate slow magnetic relaxation and photochromic behavior. These complexes were synthesized using bisthienylethenes containing N,O-donor binding sites. The molecular structures revealed that the Co(II) ion adopts a distorted tetrahedral coordination geometry, coordinated by bisthienylethene molecules. These compounds exhibited distinct magnetic behaviors and photochromic properties, where their solutions changed color upon irradiation with specific wavelengths of light. This indicates their potential application in molecular switches or storage devices due to their reversible color changes and magnetic properties (Cao et al., 2015).
Synthetic Routes to Benzimidazoles
Another research focuses on the synthetic routes to 1-substituted benzimidazoles and 3-substituted 3H-thieno[2,3-d]imidazoles, highlighting a method that involves the reaction of o-bromophenyl isocyanide with various primary amines under CuI catalysis. This method yielded moderate to good yields of the desired products, indicating its efficiency in synthesizing structurally related compounds to the one (Lygin & Meijere, 2009).
Novel Complexes Construction
Research on the construction of novel complexes from biphenyl-3,3′,4,4′-tetracarboxylate and flexible bis(imidazole) ligands resulted in the synthesis of metal–organic frameworks with 1D, 2D, and 3D structures. These complexes were synthesized under hydrothermal conditions, demonstrating the role of coordination modes and structural characteristics of flexible N-donor ligands in the construction of complex architectures. This study suggests potential applications in material science, particularly in the design of new metal-organic frameworks with specific structural features (Sun et al., 2010).
Fluorescence and OLEDs Applications
A study on tetrahedral silicon-centered imidazolyl derivatives revealed their high thermal stability, fluorescence with emissions in the violet to blue region, and large HOMO-LUMO energy gaps. These properties suggest their potential use as blue emitters or hole-blocking materials in organic light-emitting diodes (OLEDs). Moreover, these compounds showed distinguishable fluorescence responses with increasing concentrations of Ag(I) ions, indicating their application in fluorescence-based sensors (Wang et al., 2010).
Propriétés
IUPAC Name |
3-(4-bromophenyl)-1-(4-methylphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O3S/c1-12-2-6-14(7-3-12)20-16-10-25(23,24)11-17(16)21(18(20)22)15-8-4-13(19)5-9-15/h2-9,16-17H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKHWAVVJEYVCQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3CS(=O)(=O)CC3N(C2=O)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-bromophenyl)-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Cyclopropyl-2-[[1-(4-methoxybenzoyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2589970.png)
![Cyclopropyl-[4-(2-ethenylsulfonylethyl)-3,3-dimethylpiperazin-1-yl]methanone](/img/structure/B2589971.png)


![{2,9-Dioxaspiro[5.5]undecan-3-yl}methanesulfonamide](/img/structure/B2589975.png)

![5-Oxaspiro[3.4]octan-3-ylmethanamine;hydrochloride](/img/structure/B2589979.png)
![5-[({[1-(Thiophen-2-yl)ethyl]carbamoyl}amino)methyl]furan-2-carboxylic acid](/img/structure/B2589980.png)

![2-[(7-hexyl-1,3-dimethyl-2,6-dioxo-5H-purin-7-ium-8-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2589984.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2589987.png)

